2-((4-Morpholinobenzyl)amino)ethan-1-ol

Description

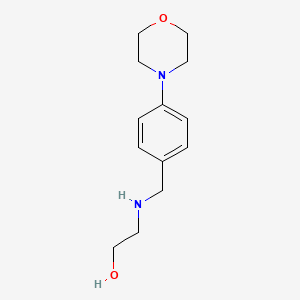

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2-[(4-morpholin-4-ylphenyl)methylamino]ethanol |

InChI |

InChI=1S/C13H20N2O2/c16-8-5-14-11-12-1-3-13(4-2-12)15-6-9-17-10-7-15/h1-4,14,16H,5-11H2 |

InChI Key |

IHOVQNSRUFMUNF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)CNCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Pertaining to 2 4 Morpholinobenzyl Amino Ethan 1 Ol and Its Analogs

Strategies for the Construction of the 2-((4-Morpholinobenzyl)amino)ethan-1-ol Core Structure

The assembly of the target molecule can be envisioned through several convergent synthetic routes, primarily focusing on the formation of the two key amine linkages: the bond connecting the ethanolamine (B43304) nitrogen to the benzyl (B1604629) group and the bond connecting the morpholine (B109124) nitrogen to the phenyl ring. The construction typically involves the sequential or convergent coupling of three primary building blocks: a C2 unit (often derived from ethylene (B1197577) oxide or a related species), ammonia (B1221849) or an ammonia equivalent, and a functionalized phenyl ring.

The ethanolamine fragment is a fundamental building block in organic synthesis. Its preparation often relies on amination reactions where an amine group is introduced to a two-carbon scaffold bearing a hydroxyl group.

Reductive Amination of Glycols: A prominent green chemistry approach for synthesizing ethanolamines is the reductive amination of ethylene glycol. nih.govacs.org This process, often termed "hydrogen borrowing" or "hydrogen transfer," involves the metal-catalyzed dehydrogenation of the alcohol to an intermediate aldehyde. acs.orgmdpi.com This aldehyde then condenses with ammonia to form an imine, which is subsequently hydrogenated to yield the primary amine, monoethanolamine. acs.org

The reaction is typically performed over heterogeneous catalysts, with various metal-supported systems being investigated to optimize conversion and selectivity. nih.gov

| Catalyst System | Temperature (°C) | Pressure (MPa) | EG Conversion (%) | EDA Yield (%) | Reference |

| Co–Cu/γ-Al₂O₃ | 200 | 4 | 54.4 | 24.7 | nih.gov |

| RuCo/Al₂O₃ | Not specified | Not specified | Not specified | Not specified | nih.gov |

This table presents data for the synthesis of Ethylenediamine (EDA) from Ethylene Glycol (EG), a related process that shares the initial reductive amination steps with monoethanolamine synthesis.

Amination of Ethylene Oxide: A historically significant and industrially relevant method is the reaction of ethylene oxide with aqueous or anhydrous ammonia. google.comresearchgate.net This reaction proceeds via a nucleophilic ring-opening of the epoxide by ammonia. The process typically yields a mixture of mono-, di-, and triethanolamines, with the product distribution being controlled by the molar ratio of ammonia to ethylene oxide. google.com A large excess of ammonia favors the formation of monoethanolamine.

Once ethanolamine is obtained, the 4-morpholinobenzyl group can be introduced. A common and efficient method is reductive amination. This involves the reaction of ethanolamine with 4-morpholinobenzaldehyde (B72404) in the presence of a reducing agent.

The reaction proceeds through the formation of an intermediate imine (or Schiff base) from the condensation of the aldehyde and the primary amine of ethanolamine. This imine is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, ranging from borohydride (B1222165) reagents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) to catalytic hydrogenation.

Alternatively, the core structure can be assembled via nucleophilic substitution. This route would involve the reaction of ethanolamine with 4-morpholinobenzyl halide (e.g., the chloride or bromide). In this Sₙ2 reaction, the nitrogen atom of ethanolamine acts as the nucleophile, displacing the halide to form the C-N bond. The presence of a base is typically required to neutralize the hydrogen halide formed as a byproduct.

Diversification Strategies for the Synthesis of Related Morpholine- and Aminoethanol-Containing Derivatives

The this compound scaffold is amenable to a wide range of chemical modifications, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies. Diversification can be achieved by modifying the aromatic ring, the morpholine heterocycle, or the ethanolamine side chain.

The phenyl ring of the 4-morpholinobenzyl moiety can be functionalized to introduce various substituents, which can modulate the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can be performed on a precursor like 4-morpholinoaniline (B114313) or a protected derivative. The morpholino group is an activating, ortho-, para-directing group, which would direct incoming electrophiles to the positions ortho to the morpholine nitrogen. An example of a functionalized precursor is Benzyl (3-Fluoro-4-morpholinophenyl)carbamate, which is used in the synthesis of the antibiotic linezolid. ossila.com

Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) offer a powerful tool for aromatic functionalization. Starting with a halogenated precursor, such as a bromo- or iodo-substituted 4-morpholinobenzyl derivative, a wide array of groups (aryl, alkyl, amino, etc.) can be introduced with high regioselectivity.

The morpholine ring itself can be modified to explore conformational effects and introduce new interaction points. nih.gov The synthesis of C-substituted morpholines often begins with appropriately substituted 1,2-amino alcohols. researchgate.netchemrxiv.org For example, using a substituted ethanolamine in the initial cyclization or annulation step can lead to morpholine rings with substituents at various positions. chemrxiv.orgchemrxiv.org

Methods for synthesizing substituted morpholines include:

Annulation of 1,2-amino alcohols: Reaction with reagents like chloroacetyl chloride followed by reduction is a common, albeit multi-step, approach. chemrxiv.org

Cyclization reactions: Metal-catalyzed cyclization reactions provide efficient access to functionalized morpholine structures. researchgate.net

The introduction of substituents on the morpholine ring, such as methyl groups or ethylene bridges, has been studied to develop selective and highly brain-penetrant kinase inhibitors by altering lipophilicity and conformational properties. nih.gov

The ethanolamine side chain possesses two reactive functional groups: a secondary amine and a primary alcohol, both of which are common handles for derivatization. researchgate.netlibretexts.org

Reactions at the Nitrogen Atom: The secondary amine can undergo a variety of transformations:

N-Alkylation/N-Benzylation: Further alkylation can be achieved by reaction with alkyl or benzyl halides. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides, such as arylsulfonyl chlorides, in the presence of a base produces sulfonamides, as demonstrated in the synthesis of 4-(2-(arylsulfamoyl)ethyl)morpholine derivatives. researchgate.net

Reactions at the Oxygen Atom: The primary hydroxyl group can be modified through:

O-Alkylation/O-Benzylation: Formation of ethers can be accomplished by reaction with alkyl halides under basic conditions (Williamson ether synthesis). Benzylation, using benzyl bromide in the presence of a base, is a common protection or derivatization strategy. nih.gov

Esterification: Reaction with carboxylic acids (Fischer esterification) or their more reactive derivatives (acyl chlorides, anhydrides) leads to the formation of esters.

Silylation: The hydroxyl group can be converted to a silyl (B83357) ether using silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), which can improve volatility for gas chromatography analysis. researchgate.net

These derivatization techniques are crucial not only for creating new analogs but also for analytical purposes, as they can improve the chromatographic and mass spectrometric properties of the parent compound. researchgate.netnih.gov

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Reference |

| Benzyl Bromide | Amine / Alcohol | N-benzyl or O-benzyl ether | nih.gov |

| Arylsulfonyl Chlorides | Amine | N-sulfonamide | researchgate.net |

| Acetic Anhydride | Amine / Alcohol | N-acetyl or O-acetyl ester | greyhoundchrom.com |

| Marfey's Reagent | Primary/Secondary Amine | N-Dinitrophenyl-Alaninamide | nih.gov |

| BSTFA | Alcohol | Trimethylsilyl ether | researchgate.net |

Advanced Synthetic Techniques and Reaction Pathways Utilized in Analog Preparation

The synthesis of this compound and its structural analogs, which feature the core β-amino alcohol framework, benefits significantly from modern synthetic strategies that offer efficiency, atom economy, and control over molecular architecture. Advanced techniques, including catalytic carbon-nitrogen (C-N) bond formations and multicomponent reactions, provide powerful tools for constructing these valuable molecules from readily available starting materials.

The formation of the C-N bond, particularly the benzylic C-N linkage found in the target compound, is a cornerstone of many synthetic routes. Transition-metal catalysis has emerged as a powerful method for forging these bonds under mild conditions, often with high efficiency and selectivity. rsc.org

One of the most effective and environmentally benign strategies is the N-alkylation of amines with alcohols , often referred to as the "borrowing hydrogen" or acceptorless alcohol dehydrogenation methodology. researchgate.net This process involves the temporary oxidation of a primary alcohol (e.g., a substituted benzyl alcohol) to an aldehyde in situ by a transition-metal catalyst. This intermediate then condenses with an amine (e.g., ethanolamine) to form an imine, which is subsequently reduced by the catalyst using the hydrogen that was "borrowed" during the initial oxidation step. This one-pot process generates water as the sole byproduct, making it a highly atom-economical and green alternative to traditional methods that use alkyl halides. magtech.com.cn Various catalyst systems, including those based on ruthenium, palladium, nickel, and copper, have been developed for this transformation. researchgate.netresearchgate.netcas.cn

Another key catalytic method is reductive amination , where an aldehyde or ketone is directly reacted with an amine in the presence of a reducing agent. While historically employing stoichiometric reductants, modern approaches utilize catalytic hydrogenation. For the synthesis of analogs, 4-morpholinobenzaldehyde could be condensed with ethanolamine to form an intermediate imine, which is then catalytically reduced to form the desired secondary amine product. Nickel nanoparticle catalysts have shown high efficacy in the reductive amination of carbonyl compounds with ammonia or amines in the presence of molecular hydrogen. researchgate.net

The table below summarizes representative catalytic systems applicable to the synthesis of N-benzyl ethanolamine analogs.

| Catalyst System | Reactant 1 | Reactant 2 | Reaction Type | Key Features |

|---|---|---|---|---|

| Ruthenium Complexes (e.g., Ru-macho-BH) | Substituted Benzyl Alcohol | Primary/Secondary Amine | Borrowing Hydrogen | High efficiency for N-alkylation of amines with primary alcohols. researchgate.net |

| Supported Palladium Nanoparticles (e.g., Pd/SiO2) | Substituted Benzyl Alcohol | Primary/Secondary Amine | Borrowing Hydrogen | Reusable heterogeneous catalyst, operates without base or additives. researchgate.net |

| Nickel Nanoparticles (e.g., Ni-Tartrate/SiO2) | Substituted Aldehyde | Amine + H2 | Reductive Amination | Stable and reusable catalyst for synthesis of diverse amines. researchgate.net |

| Copper Powder | Substituted Benzyl Alcohol | Primary/Secondary Amine | Borrowing Hydrogen | Self-supported, cost-effective catalyst system. researchgate.net |

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. acs.org These reactions are prized for their operational simplicity, efficiency, and ability to rapidly generate molecular complexity, making them ideal for the preparation of compound libraries and structural analogs. nih.gov

For the synthesis of β-amino alcohols, several MCRs are particularly relevant. The Mannich reaction , a classic example, involves the aminoalkylation of an acidic proton-containing compound with an aldehyde (like 4-morpholinobenzaldehyde) and a primary or secondary amine (like ethanolamine). nih.gov A related and highly versatile MCR is the Petasis reaction (or borono-Mannich reaction). This reaction combines an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce allylic, benzylic, or other substituted amines. An adaptation of this method could be envisioned for constructing complex analogs. nih.gov

More recent developments have led to novel one-pot, multicomponent strategies specifically designed to produce 1,2-amino alcohols. One such method involves the TiCl3/t-BuOOH-mediated radical hydroxymethylation of imines. acs.org In this approach, an amine, an aldehyde, and methanol (B129727) are assembled in a single pot under mild aqueous conditions. acs.org An imine is formed in situ from the amine and aldehyde, which then undergoes a radical addition with a hydroxymethyl radical generated from methanol. This strategy avoids the pre-formation of imines and protection of the amino group, offering a convenient route to both aliphatic and aromatic 1,2-amino alcohols. acs.org

Another powerful strategy is the 1,3-dipolar cycloaddition of ylides to imines or aldehydes. For instance, a rhodium(II)-catalyzed three-component reaction of a diazo compound, an aldehyde, and an amine can generate carbonyl ylides that react with in situ-formed aldimines to yield α-hydroxy-β-amino esters with high diastereoselectivity. diva-portal.org Such methods provide access to stereochemically complex amino alcohol derivatives.

The table below outlines various multicomponent strategies that can be adapted for the synthesis of this compound analogs.

| Reaction Strategy | Component 1 | Component 2 | Component 3 | Product Type |

|---|---|---|---|---|

| TiCl3-Mediated Radical Reaction | Amine (e.g., Ethanolamine) | Aldehyde (e.g., 4-Morpholinobenzaldehyde) | Methanol | 1,2-Amino Alcohol. acs.org |

| Mannich Reaction | Amine (e.g., Ethanolamine) | Aldehyde (e.g., 4-Morpholinobenzaldehyde) | Enolizable Carbonyl Compound | β-Amino Ketone/Aldehyde. nih.gov |

| Petasis Reaction | Amine (e.g., Ethanolamine) | Aldehyde (e.g., Glyoxylic Acid) | Organoboronic Acid | Substituted Amino Acid. nih.gov |

| Rh(II)-Catalyzed 1,3-Dipolar Cycloaddition | Amine | Aldehyde | Diazo Compound | syn-α-Hydroxy-β-amino Ester. diva-portal.org |

Biological Target Identification and Mechanistic Elucidation of 2 4 Morpholinobenzyl Amino Ethan 1 Ol Analogs

Identification of Key Biological Pathways and Molecular Targets Modulated by Related Structures

Research into structurally similar compounds has uncovered several key molecular targets and pathways. These findings provide a framework for understanding the potential therapeutic applications of 2-((4-morpholinobenzyl)amino)ethan-1-ol analogs.

Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC), is a significant target for therapeutic intervention due to its overexpression in numerous cancers and its role in tumor progression, migration, and metastasis. mdpi.comnih.gov The ANO1 channel is crucial for various physiological processes, including cell volume regulation, smooth muscle contraction, and epithelial secretion. nih.gov

Analogs incorporating a diaminopyrimidine scaffold linked to morpholine (B109124) and ethanolamine (B43304) have been identified as potent blockers of the ANO1 ion channel. mdpi.com Through screening of compound libraries, researchers have optimized structures to achieve dose-dependent inhibition of ANO1. While classical CaCC inhibitors like niflumic acid (NFA) exist, they often lack the required potency and specificity for clinical use. mdpi.com The development of novel 2,4-diaminopyrimidine (B92962) analogs represents a significant step toward identifying specific and effective ANO1 blockers for cancer therapy. mdpi.com

The cell cycle is regulated by a series of checkpoints controlled by cyclin-dependent kinases (CDKs). Analogs of this compound, particularly those with pyrimidine-like cores, have been investigated for their ability to inhibit key kinases that regulate these checkpoints, offering a strategy to target cancer cells.

PKMYT1 and WEE1 Inhibition : PKMYT1 and WEE1 are crucial kinases that negatively regulate the G2/M checkpoint by phosphorylating and inactivating CDK1, preventing premature entry into mitosis. nih.govnih.gov Cancer cells, often with a defective G1 checkpoint, are highly dependent on the G2/M checkpoint for DNA repair before cell division. haematologica.org Inhibition of WEE1 and PKMYT1 can therefore lead to an accumulation of DNA damage and push cancer cells into mitotic catastrophe and apoptosis. researchgate.net The development of selective, orally bioavailable PKMYT1 inhibitors has shown promise, particularly in tumors with CCNE1 amplification. nih.govnih.gov These inhibitors can cause unscheduled activation of CDK1, leading to premature mitotic entry in cells undergoing DNA synthesis. nih.govnih.gov

Aurora Kinase Inhibition : The Aurora kinase family (A, B, and C) are serine/threonine kinases essential for mitotic progression, including centrosome maturation and chromosome segregation. nih.gov Their overexpression in various cancers has made them attractive targets for anticancer drugs. nih.gov Pan-Aurora kinase inhibitors, as well as selective inhibitors of Aurora A and B, have been developed. Inhibition of Aurora A leads to defects in mitotic spindle assembly and subsequent apoptosis, while Aurora B inhibition can cause endoreduplication and chromosome misalignment. nih.gov Numerous small molecule Aurora kinase inhibitors, many featuring heterocyclic scaffolds reminiscent of the core structure of this compound analogs, have entered clinical trials. nih.govmdpi.com

Below is a table summarizing the inhibitory concentrations (IC50) of various kinase inhibitors with structural similarities to the compound of interest.

| Inhibitor | Target Kinase | IC50 (nM) |

|---|---|---|

| Alisertib (MLN8237) | Aurora A | 1.2 |

| Alisertib (MLN8237) | Aurora B | 396.5 |

| AMG-900 | Aurora A | 5 |

| AMG-900 | Aurora B | 4 |

| AMG-900 | Aurora C | 1 |

| PF-03814735 | Aurora A | 5 |

| PF-03814735 | Aurora B | 0.8 |

| SNS-314 | Aurora A | 9 |

| SNS-314 | Aurora B | 31 |

| SNS-314 | Aurora C | 3 |

Beyond ion channel modulation and kinase inhibition, analogs of this compound have been explored for other biological activities. For instance, compounds with similar structural motifs, such as para-aminobenzoic acid (PABA) derivatives, have demonstrated a wide range of potential therapeutic applications, including anticancer, antibacterial, and antifungal properties. mdpi.com The structural versatility of these molecules allows for modifications that can tune their activity towards various biological targets. mdpi.com The synthesis of aminoethanol derivatives has also led to compounds with moderate antibacterial and antifungal activities. researchgate.net Furthermore, the conversion of 1-aryl-2-aminoethanol derivatives into their corresponding 2-arylmorpholine cyclic analogs can significantly alter their pharmacological activity, highlighting the importance of the morpholine ring in receptor interaction. nih.gov

In Vitro Pharmacological Characterization and Target Engagement Studies

To validate the biological targets identified and to quantify the potency and selectivity of these compounds, a range of in vitro pharmacological studies are essential.

Enzyme inhibition assays are fundamental in drug discovery to determine the potency of a compound against a specific enzyme target, often expressed as an IC50 value. nih.gov For kinase inhibitors, these assays typically measure the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor.

Receptor binding studies are equally crucial to determine the affinity of a compound for its target receptor. nih.govnih.gov These studies use radiolabeled ligands to compete with the test compound for binding to the receptor, allowing for the calculation of the inhibitor constant (Ki). Such studies have been instrumental in understanding the structure-activity relationships of various ligands and their analogs. nih.gov

While enzyme and receptor binding assays provide information on direct target engagement, cell-based functional assays are necessary to understand a compound's effect on cellular pathways in a more physiologically relevant context. For kinase inhibitors like those targeting WEE1 and PKMYT1, cell-based assays can confirm their mechanism of action. nih.gov For example, treating cancer cell lines with a PKMYT1 inhibitor has been shown to lead to a dose- and time-dependent increase in γH2AX, a marker of DNA damage, specifically in cells with high levels of CCNE1. nih.gov Similarly, drug dose-response curves in various cancer cell lines can demonstrate the anti-proliferative effects of these inhibitors and reveal synergistic effects when used in combination. haematologica.org

Mechanistic Insights into Biological Action at the Cellular and Subcellular Levels

Detailed investigations into the molecular mechanisms underpinning the potential biological effects of this compound are currently absent from published research. While the broader classes of morpholine-containing compounds and benzylamino derivatives have been explored for various therapeutic applications, this general knowledge cannot be directly extrapolated to this specific molecule.

Elucidation of Signaling Cascade Modulation

There is no available research detailing how this compound or its analogs modulate specific signaling cascades. Studies on other, structurally distinct morpholine derivatives have suggested potential roles in inhibiting kinases involved in cancer progression or enzymes implicated in neurodegenerative diseases. For instance, some morpholine-containing drugs have been shown to target the PI3K/Akt/mTOR pathway. However, without direct experimental evidence, it is impossible to ascertain if this compound interacts with these or any other signaling pathways.

Table 1: Investigated Signaling Pathway Interactions of this compound Analogs

| Pathway Component | Effect Observed |

|---|---|

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

This table is representative of the lack of specific data for this compound.

Investigation of Intracellular Localization and Distribution

Similarly, there is a complete lack of studies investigating the intracellular localization and distribution of this compound. The physicochemical properties of a compound, such as its lipophilicity and charge, play a crucial role in determining how it traverses cellular membranes and whether it accumulates in specific organelles like the mitochondria, endoplasmic reticulum, or nucleus. Research on other benzylamine (B48309) compounds has indicated potential for metabolic processing within various cellular compartments, but this cannot be assumed for the title compound without dedicated research. Understanding the subcellular distribution is critical for identifying potential intracellular targets and mechanisms of action.

Table 2: Subcellular Distribution Profile of this compound Analogs

| Organelle | Concentration Relative to Cytosol |

|---|---|

| Nucleus | Data Not Available |

| Mitochondria | Data Not Available |

| Endoplasmic Reticulum | Data Not Available |

This table is representative of the lack of specific data for this compound.

Computational Chemistry and in Silico Methodologies Applied to 2 4 Morpholinobenzyl Amino Ethan 1 Ol Derivatives

Molecular Modeling Techniques for Ligand-Target Interactions

Molecular modeling is a cornerstone of computational drug design, enabling researchers to visualize and analyze the interactions between a potential drug molecule (ligand) and its biological target, typically a protein or enzyme, at an atomic level.

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov The primary goal is to predict the binding mode and affinity, often represented as a scoring function, of a ligand within the active site of a target protein.

For derivatives of 2-((4-Morpholinobenzyl)amino)ethan-1-ol, docking studies would involve preparing the 3D structure of the ligand and a relevant biological target. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding pocket, calculating a binding score for each. The results can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. This information is vital for understanding the molecule's mechanism of action and for designing modifications to improve potency. scispace.com

Illustrative Molecular Docking Results The following table represents hypothetical docking results for a derivative of this compound against a putative kinase target, showcasing the type of data generated in such a study.

| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| Compound A | -8.5 | LYS-72, GLU-91, LEU-144 | LYS-72 (backbone) |

| Compound B | -7.9 | LYS-72, ASP-145 | ASP-145 (side chain) |

| Compound C | -9.2 | GLU-91, LEU-144, PHE-146 | GLU-91 (side chain) |

Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment

Molecular dynamics (MD) simulations provide detailed information on the time-dependent behavior of a molecular system, offering insights into the stability of a protein-ligand complex that are unobtainable from static docking poses. nih.govnih.gov By simulating the movements and interactions of atoms and molecules over time, MD can assess the conformational changes in both the ligand and the target protein upon binding and confirm the stability of the predicted binding mode. researchgate.net

In the context of a this compound derivative docked into its target, an MD simulation would be initiated to observe the complex's behavior over a period of nanoseconds. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to evaluate stability. A stable complex will typically show minimal fluctuations in RMSD after an initial equilibration period. researchgate.net These simulations are crucial for validating docking results and ensuring that the predicted interactions are maintained in a dynamic, more physiologically relevant environment. nih.gov

Illustrative MD Simulation Stability Metrics This table provides example data that could be derived from an MD simulation to assess the stability of ligand-protein complexes.

| Complex | Average Ligand RMSD (nm) | Average Protein RMSD (nm) | Key Interaction Occupancy (%) |

|---|---|---|---|

| Target + Compound A | 0.15 | 0.25 | H-bond with LYS-72: 92% |

| Target + Compound B | 0.35 | 0.28 | H-bond with ASP-145: 65% |

| Target + Compound C | 0.12 | 0.23 | H-bond with GLU-91: 95% |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By identifying key molecular properties (descriptors) that correlate with activity, a predictive QSAR model can be built to estimate the activity of new, unsynthesized compounds. pensoft.net

To develop a QSAR model for this compound derivatives, a dataset of compounds with experimentally measured biological activities would be required. For each compound, a wide range of molecular descriptors—such as physicochemical properties (e.g., LogP, molecular weight), electronic properties, and topological indices—would be calculated. nih.gov Statistical methods, like multiple linear regression or machine learning algorithms, are then used to generate an equation that links these descriptors to the observed activity. researchgate.net A robust QSAR model can significantly accelerate lead optimization by prioritizing the synthesis of compounds predicted to have the highest potency. pensoft.net

Illustrative QSAR Model Descriptors This table shows a hypothetical selection of molecular descriptors and their correlation in a QSAR model for a series of related compounds.

| Descriptor | Definition | Correlation with Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient | Negative |

| TPSA | Topological Polar Surface Area | Positive |

| nRotB | Number of Rotatable Bonds | Negative |

| Dipole Moment | Molecular dipole moment | Positive |

De Novo Drug Design and Virtual Screening for Novel Scaffold Exploration

Virtual screening and de novo design are powerful strategies for identifying novel chemical entities with potential therapeutic activity. Virtual screening involves computationally screening large libraries of existing compounds to identify those likely to bind to a specific target. nih.gov De novo design, conversely, involves building new molecules from scratch, often piece by piece within the constraints of the target's active site. schrodinger.comnih.govopenreview.net

For the this compound scaffold, virtual screening could be used to search databases for commercially available or synthetically accessible analogs that might bind to a protein of interest. De novo design algorithms could use the morpholinobenzyl fragment as a starting point, adding new functional groups or modifying the core structure to optimize interactions with the target and generate entirely novel scaffolds. nih.govpreprints.org These approaches expand the accessible chemical space beyond known compounds, offering pathways to discover molecules with unique structures and improved properties.

Theoretical Studies of Reaction Mechanisms and Reaction Pathway Energetics (e.g., DFT studies)

Theoretical chemistry methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and to study chemical reactions. researchgate.net DFT calculations can elucidate reaction mechanisms, determine the structures of transition states, and calculate the energetics of reaction pathways. escholarship.orgnih.gov

For a compound like this compound, DFT studies could be employed to understand its synthesis. For instance, the reaction mechanism between a β-amino alcohol and another reactant could be modeled to understand the formation of morpholine (B109124) derivatives. researchgate.net By calculating the activation energies for different potential pathways, researchers can predict the most likely mechanism and optimize reaction conditions. researchgate.netdntb.gov.ua This fundamental understanding of the molecule's chemical reactivity is valuable for developing efficient synthetic routes and predicting potential metabolic pathways.

Emerging Research Directions and Future Perspectives for 2 4 Morpholinobenzyl Amino Ethan 1 Ol Chemistry

Exploration of Undiscovered Biological Applications for the Core Scaffold

The morpholine (B109124) heterocycle is a well-established pharmacophore found in numerous approved drugs and bioactive molecules, valued for its favorable physicochemical and metabolic properties. nih.govnih.gov Its derivatives have demonstrated a wide spectrum of pharmacological activities, suggesting that the 2-((4-morpholinobenzyl)amino)ethan-1-ol core scaffold is a promising starting point for discovering new therapeutic agents.

Future research can systematically explore the potential of this scaffold in various therapeutic areas. Derivatives of the morpholinophenyl group have shown a range of biological effects, including antibacterial, antifungal, anticonvulsant, analgesic, anticancer, and antiviral activities. derpharmachemica.comresearchgate.net Specifically, morpholine-containing compounds have been investigated for their potential as analgesic and anti-inflammatory agents, with some studies suggesting they may inhibit the cyclooxygenase pathway. nih.gov The 2-arylmorpholine structure has also been associated with antioxidant and anti-dyslipidemic properties. nih.gov

A systematic investigation into the structure-activity relationships (SAR) by modifying the core scaffold could lead to the identification of novel compounds with enhanced potency and selectivity for various biological targets. nih.gov The inherent properties of the morpholine ring, such as improving pharmacokinetic profiles, make this scaffold particularly attractive for developing new drugs for complex conditions, including mood disorders and neurodegenerative diseases. nih.gov

Table 1: Potential Biological Applications of the Morpholinobenzyl Core Scaffold

| Therapeutic Area | Potential Activity | Rationale |

| Oncology | Anticancer, Cytotoxic | Morpholine derivatives have shown cytotoxic activities against various cancer cell lines. researchgate.net |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral | A large number of morpholinophenyl derivatives have exhibited a broad range of antimicrobial activities. derpharmachemica.commdpi.comresearchgate.net |

| Neurology | Anticonvulsant, Analgesic | The morpholine scaffold is present in compounds with known analgesic and anticonvulsant effects. derpharmachemica.comnih.govnih.gov |

| Inflammation | Anti-inflammatory | Certain morpholino compounds have demonstrated anti-inflammatory properties. nih.govnih.gov |

| Cardiovascular | Anti-dyslipidemic | 2-arylmorpholine derivatives have been shown to reduce plasma triglycerides and cholesterol in preclinical models. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Table 2: Application of AI/ML in the Optimization of the this compound Scaffold

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Utilizes algorithms to predict properties such as binding affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity), and stability. patsnap.com | Accelerates the identification of promising candidates and reduces the need for extensive experimental testing. |

| Virtual Screening | Rapidly evaluates large virtual libraries of derivatives to identify compounds with desired characteristics. arxiv.org | Efficiently narrows down the number of compounds for synthesis and biological evaluation. |

| De Novo Design | Employs generative models to create novel molecular structures with optimized properties from the ground up. arxiv.org | Expands the accessible chemical space and facilitates the discovery of innovative drug candidates. |

| Lead Optimization | Guides the iterative modification of the lead compound to enhance efficacy and reduce off-target effects. africansciencegroup.comfrontiersin.org | Improves the overall success rate of drug development by creating more effective and safer molecules. |

Advancements in Synthetic Accessibility and Sustainable Production Methods

The development of efficient and environmentally friendly synthetic methods is crucial for the practical application of new chemical entities. Future research on this compound should focus on advancing its synthetic accessibility and adopting sustainable production techniques in line with the principles of green chemistry. mdpi.comijbpas.com

Traditional methods for synthesizing morpholines and related N-benzylethanolamine derivatives can be resource-intensive and generate significant waste. chemrxiv.org Modern synthetic strategies are moving towards more sustainable approaches, such as one-pot reactions, the use of recyclable catalysts, and solvent-free conditions. mdpi.comnih.gov For instance, the synthesis of N-benzoyl derivatives of amino acids has been achieved using polyethylene (B3416737) glycol (PEG-400) as a green and recyclable catalyst. ijirset.com

Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. ijbpas.com An engineered enzymatic cascade has been developed to convert diols to amino alcohols under mild, aqueous conditions, which could potentially be adapted for the synthesis of the ethanolamine (B43304) portion of the target molecule. rsc.org These green chemistry approaches not only reduce the environmental impact of chemical production but can also lead to higher yields and purity. mdpi.com

Development of Chemical Probes and Imaging Tools Based on the this compound Framework

Chemical probes are essential tools for studying biological processes and validating drug targets. nih.gov The this compound scaffold possesses structural features that make it a suitable candidate for the development of such probes. By incorporating reporter groups, such as fluorescent dyes or radioisotopes, derivatives of this compound could be used to visualize and investigate specific biological targets in living systems. rsc.org

The development of imaging agents for neurological disorders is an area of significant interest. nih.govmdpi.com Given that morpholine-containing compounds have shown activity in the central nervous system, it is conceivable that derivatives of this compound could be developed as positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging agents for neurodegenerative diseases. nih.govmdpi.com For example, aminobenzyl derivatives have been conjugated with other molecules to create bifunctional agents for magnetic resonance imaging (MRI). nih.gov

The design of these chemical probes would involve modifying the core structure to introduce the necessary imaging modality while maintaining or enhancing its binding affinity and selectivity for the target of interest. The versatility of the amino alcohol scaffold provides multiple points for chemical modification, allowing for the systematic optimization of these probes. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-((4-Morpholinobenzyl)amino)ethan-1-ol, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves C-N bond formation between a morpholine-containing benzylamine derivative and ethanolamine analogs. Key steps include:

- Amine alkylation : Reacting 4-morpholinobenzyl chloride with 2-aminoethanol under anhydrous conditions, using K2CO3 as a base in ethanol (reflux, 6–12 h) .

- Purification : Column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) or recrystallization from ethanol/water mixtures.

- Optimization : Catalytic Pd/C hydrogenation may enhance regioselectivity . Yield improvements (>80%) require strict moisture exclusion and stoichiometric control .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

- Methodological Answer :

- <sup>1</sup>H NMR : Look for singlet δ 3.6–3.8 ppm (morpholine protons), δ 4.5–4.7 ppm (benzyl -CH2-N), and δ 2.6–2.8 ppm (ethanolamine -CH2-NH) .

- HRMS : Exact mass calculation (e.g., C13H21N2O2<sup>+</sup> requires m/z 237.1603) .

- Purity : HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms ≥95% purity .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer :

- Autophagy modulation : Use HEK293T cells transfected with GFP-LC3; quantify autophagosome formation via fluorescence microscopy .

- Cytotoxicity : MTT assay in primary hepatocytes (IC50 determination) .

- Target engagement : Surface plasmon resonance (SPR) to measure binding affinity for p62/SQSTM1 (KD calculations) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound derivatives for enhanced target specificity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to simulate interactions with p62’s PB1 domain (PDB: 8AZ8). Prioritize derivatives with hydrogen bonds to Glu<sup>35</sup> and hydrophobic packing with Phe<sup>42</sup> .

- ADME prediction : SwissADME calculates LogP (target ~2.5) and topological polar surface area (TPSA <90 Ų) to balance permeability and solubility .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell type, serum concentration) and compound purity .

- Dose-response validation : Reproduce key findings in orthogonal assays (e.g., Western blot for LC3-II alongside fluorescence microscopy) .

- Batch variability : NMR and HRMS traceability to exclude impurities >2% .

Q. How does the morpholine moiety influence pharmacokinetics, and what in vivo models are suitable for testing?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.